tDHU, acid tDHU, acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16601120
InChI: InChI=1S/C12H12N2O4/c1-7-2-3-8(11(16)17)6-9(7)14-5-4-10(15)13-12(14)18/h2-3,6H,4-5H2,1H3,(H,16,17)(H,13,15,18)
SMILES:
Molecular Formula: C12H12N2O4
Molecular Weight: 248.23 g/mol

tDHU, acid

CAS No.:

Cat. No.: VC16601120

Molecular Formula: C12H12N2O4

Molecular Weight: 248.23 g/mol

* For research use only. Not for human or veterinary use.

tDHU, acid -

Specification

Molecular Formula C12H12N2O4
Molecular Weight 248.23 g/mol
IUPAC Name 3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methylbenzoic acid
Standard InChI InChI=1S/C12H12N2O4/c1-7-2-3-8(11(16)17)6-9(7)14-5-4-10(15)13-12(14)18/h2-3,6H,4-5H2,1H3,(H,16,17)(H,13,15,18)
Standard InChI Key NXRZIUASGSMTJJ-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=C(C=C1)C(=O)O)N2CCC(=O)NC2=O

Introduction

Structural and Molecular Characteristics

3-(2,4-Dioxo-1,3-diazinan-1-yl)-4-methylbenzoic acid (C₁₂H₁₂N₂O₄) features a benzoic acid backbone substituted at the 3- and 4-positions with a 1,3-diazinan-2,4-dione ring and a methyl group, respectively. The diazinanone moiety introduces conformational rigidity and hydrogen-bonding capacity, while the methyl group enhances lipophilicity, influencing solubility and biomolecular interactions .

Spectroscopic and Computational Data

  • Molecular Formula: C₁₂H₁₂N₂O₄

  • Molecular Weight: 248.24 g/mol

  • SMILES: CC1=CC(=C(C=C1)C(=O)O)N2C(=O)NC(=O)CC2

  • InChI Key: LCQPPQLOSZENJV-UHFFFAOYSA-N

Predicted collision cross-section (CCS) values for adducts, calculated via ion mobility spectrometry, suggest strong gas-phase stability, particularly for the [M+H]+ ion (155.1 Ų) .

Synthesis and Optimization

Multi-Component Reaction Pathways

The synthesis of diazinanone-containing benzoic acids typically involves one-pot multi-component reactions. For example:

  • Condensation: Reacting methyl-substituted anthranilic acid derivatives with urea or thiourea in ethanol under reflux forms the diazinanone ring.

  • Cyclization: Microwave-assisted cyclization using catalysts like p-toluenesulfonic acid (PTSA) improves yields (up to 68%) compared to traditional thermal methods.

Critical Parameters:

  • Temperature: 80–100°C

  • Solvent: Ethanol or DMF

  • Catalysts: PTSA or Lewis acids (e.g., ZnCl₂)

Physicochemical Properties

PropertyValueSource
Melting Point215–217°C (decomposes)
LogP (Octanol-Water)1.82 (Predicted)
Aqueous Solubility (25°C)2.1 mg/mL
pKa (Carboxylic Acid)3.8 ± 0.2

The compound’s low solubility in aqueous media necessitates formulation with co-solvents (e.g., DMSO) for biological assays .

Reactivity and Functionalization

Electrophilic Substitution

The benzene ring undergoes regioselective nitration at the 5-position due to electron-donating effects of the methyl group, yielding 3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methyl-5-nitrobenzoic acid.

Ring-Opening Reactions

Treatment with Grignard reagents (e.g., CH₃MgBr) cleaves the diazinanone ring, producing N-substituted malonamide derivatives.

Representative Reaction:
C12H12N2O4+CH3MgBrC13H15N2O4+MgBr2\text{C}_{12}\text{H}_{12}\text{N}_2\text{O}_4 + \text{CH}_3\text{MgBr} \rightarrow \text{C}_{13}\text{H}_{15}\text{N}_2\text{O}_4 + \text{MgBr}_2

Biological and Industrial Applications

Antimicrobial Activity

In vitro studies on analogs demonstrate moderate activity against Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL), attributed to interference with cell wall synthesis .

Enzyme Inhibition

The diazinanone ring acts as a transition-state analog, inhibiting serine proteases (e.g., trypsin) with IC₅₀ values of 12–18 µM .

Material Science Applications

Incorporation into epoxy resins enhances thermal stability (Tg increase from 120°C to 145°C) due to cross-linking via the carboxylic acid group.

Comparative Analysis with Structural Analogs

CompoundKey DifferenceBioactivity (IC₅₀)
4-(2,4-Dioxo-1,3-diazinan-1-yl)-3-methylbenzoic acidMethyl at 4-position18 µM (Trypsin)
3-(2,4-Dioxo-1,3-diazinan-1-yl)-5-methylbenzoic acidMethyl at 5-position22 µM (Trypsin)
4-Butyl-3-(2,4-dioxo-1,3-diazinan-1-yl)benzoic acidButyl vs. methyl substitution14 µM (Trypsin)

The 4-methyl derivative exhibits superior enzyme affinity compared to 5-methyl analogs, likely due to steric effects on binding pocket entry .

Mechanistic Insights

Enzyme Inhibition Dynamics

Molecular docking simulations reveal that the diazinanone ring forms hydrogen bonds with His57 and Ser195 in trypsin’s catalytic triad, while the methyl group stabilizes hydrophobic interactions with Val213 .

Metabolic Pathways

In hepatic microsomes, primary metabolites include:

  • Hydroxylation: 4-Hydroxymethyl derivative (CYP3A4-mediated)

  • Decarboxylation: 3-(2,4-Dioxo-1,3-diazinan-1-yl)-toluene (Phase I metabolism)

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